Cloricromen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Calcium Channel Blocking Effects

Some studies suggest Cloricromen may interact with calcium channels in cells. Calcium channels are proteins in cell membranes that regulate the flow of calcium ions. These ions play a crucial role in many cellular functions, including muscle contraction, nerve transmission, and hormone release.

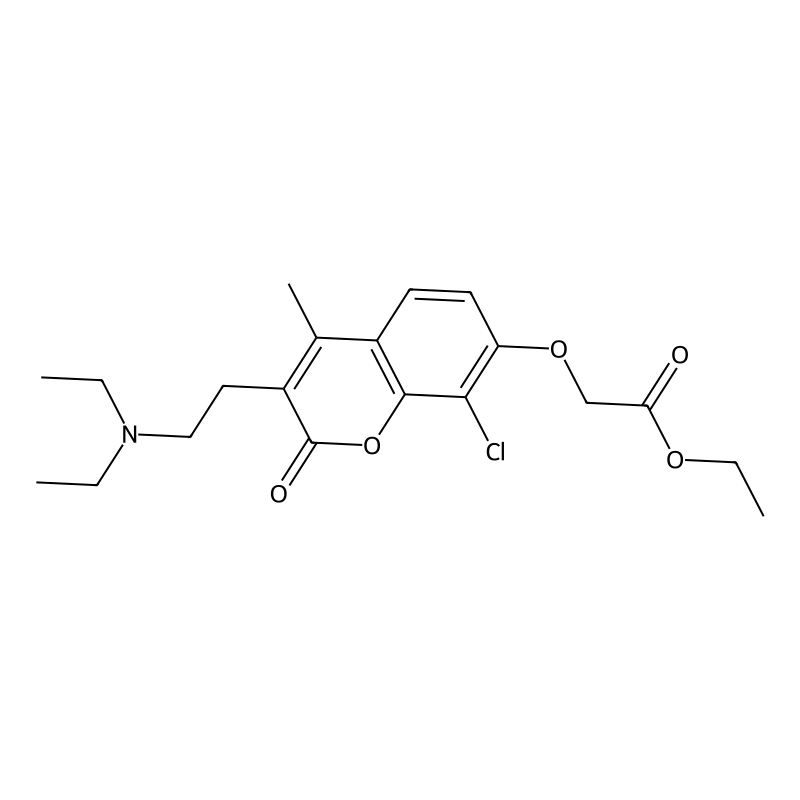

Cloricromen, with the chemical formula C20H26ClNO5, is a chlorinated derivative of resorcinol. It is primarily recognized for its role as an antiplatelet agent, inhibiting platelet aggregation and release reactions. The compound has garnered attention due to its structural features that allow it to interact effectively with biological systems, particularly in the modulation of thromboxane and prostaglandin pathways .

Cloricromen exhibits notable biological activity as an antiplatelet agent. It inhibits platelet aggregation by interfering with the thromboxane-prostaglandin system, which is essential for platelet activation and clot formation . Studies have demonstrated that Cloricromen can reduce thrombus formation in vivo, making it a candidate for treating conditions related to thrombosis and cardiovascular diseases.

The synthesis of Cloricromen typically involves several key steps:

- Preparation of Chlororesorcinol: Starting from resorcinol, chlorination is performed to introduce a chlorine atom.

- Condensation Reaction: An acid-catalyzed condensation reaction between chlororesorcinol and other reagents leads to the formation of Cloricromen.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate Cloricromen in its pure form .

Cloricromen is primarily used in pharmacology as an antiplatelet medication. Its ability to inhibit platelet aggregation makes it valuable in preventing thromboembolic events, particularly in patients at risk for heart attacks or strokes. Furthermore, ongoing research is exploring its potential applications in other areas such as oncology and inflammation management due to its bioactive properties .

Interaction studies involving Cloricromen have focused on its pharmacodynamics and pharmacokinetics. Research indicates that Cloricromen interacts with various receptors and enzymes involved in platelet activation. For example, it has been shown to modulate the activity of cyclooxygenase enzymes and influence the release of calcium ions within platelets during aggregation processes . These interactions highlight its mechanism of action and potential side effects when used alongside other medications.

Cloricromen shares structural similarities with several other compounds known for their antiplatelet properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Warfarin | Hydroxycoumarin | Anticoagulant | Vitamin K antagonist |

| Acenocoumarol | Hydroxycoumarin | Anticoagulant | Shorter half-life than Warfarin |

| Ticlopidine | Thienopyridine | Antiplatelet | Directly inhibits ADP receptor |

| Clopidogrel | Thienopyridine | Antiplatelet | Prodrug requiring metabolic activation |

| Aspirin | Salicylate | Antiplatelet | Non-selective cyclooxygenase inhibitor |

Cloricromen's unique chlorinated structure sets it apart from these compounds, providing distinct pharmacological properties that contribute to its effectiveness as an antiplatelet agent.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AC - Platelet aggregation inhibitors excl. heparin

B01AC02 - Cloricromen

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Bucolo C, Maugeri F, Maltese A, Ward KW. Retinal and systemic pharmacokinetics of the anti-inflammatory drug cloricromene following oral administration in the rat and rabbit. J Ocul Pharmacol Ther. 2007 Jun;23(3):257-63. PubMed PMID: 17593009.

3: Pignatello R, Maltese A, Maugeri F, Bucolo C. Enhancement of availability of cloricromene at brain level by a lipophilic prodrug. J Pharm Pharmacol. 2006 Jul;58(7):1001-5. PubMed PMID: 16805962.

4: Pignatello R, Ricupero N, Bucolo C, Maugeri F, Maltese A, Puglisi G. Preparation and characterization of eudragit retard nanosuspensions for the ocular delivery of cloricromene. AAPS PharmSciTech. 2006 Mar 24;7(1):E27. PubMed PMID: 16584158; PubMed Central PMCID: PMC2750734.

5: Muià C, Mazzon E, Zito D, Maiere D, Britti D, Crisafulli C, Oteri G, Cordasco G, Cuzzocrea S. Cloricromene, a coumarine derivative, reduced the development of periodontitis in rats. Naunyn Schmiedebergs Arch Pharmacol. 2006 Apr;373(1):51-9. Epub 2006 Mar 28. PubMed PMID: 16572308.

6: Ragazzi E, Costa CV, Comai S, Bertazzo A, Caparrotta L, Allegri G. Cloricromene effect on the enzyme activities of the tryptophan-nicotinic acid pathway in diabetic/hyperlipidemic rabbits. Life Sci. 2006 Jan 18;78(8):785-94. Epub 2005 Aug 26. PubMed PMID: 16126232.

7: Ianaro A, Maffia P, Grassia G, Di Meglio P, Sorrentino R, di Villa Bianca Rd, Di Rosa M, Ialenti A. Cloricromene in endotoxemia: role of NF-kappaB. Naunyn Schmiedebergs Arch Pharmacol. 2004 Aug;370(2):140-5. Epub 2004 Jul 30. PubMed PMID: 15322736.

8: Bucolo C, Maltese A, Maugeri F, Busà B, Puglisi G, Pignatello R. Eudragit RL100 nanoparticle system for the ophthalmic delivery of cloricromene. J Pharm Pharmacol. 2004 Jul;56(7):841-6. PubMed PMID: 15233861.

9: Leo E, Brina B, Forni F, Vandelli MA. In vitro evaluation of PLA nanoparticles containing a lipophilic drug in water-soluble or insoluble form. Int J Pharm. 2004 Jun 18;278(1):133-41. PubMed PMID: 15158956.

10: Fries W, Mazzon E, Sturiale S, Giofré MR, Lo Presti MA, Cuzzocrea S, Campo GM, Caputi AP, Longo G, Sturniolo GC. A protective effect of the synthetic coumarine derivative Cloricromene against DNB-colitis in the rat. Life Sci. 2004 Apr 16;74(22):2749-56. PubMed PMID: 15043989.

11: Bondì ML, Fontana G, Carlisi B, Giammona G. Preparation and characterization of solid lipid nanoparticles containing cloricromene. Drug Deliv. 2003 Oct-Dec;10(4):245-50. PubMed PMID: 14612340.

12: Bucolo C, Cuzzocrea S, Mazzon E, Caputi AP. Effects of cloricromene, a coumarin derivative, on endotoxin-induced uveitis in Lewis rats. Invest Ophthalmol Vis Sci. 2003 Mar;44(3):1178-84. PubMed PMID: 12601047.

13: Maltese A, Bucolo C. Simultaneous determination of cloricromene and its active metabolite in rabbit aqueous humor by high-performance liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Feb 5;767(1):153-8. PubMed PMID: 11863286.

14: Savastano M, Tomaselli F, Maggiori S. Intradermal injection vs. oral treatment of tinnitus. Therapie. 2001 Jul-Aug;56(4):403-7. PubMed PMID: 11677863.

15: Corsini E, Lucchi L, Binaglia M, Viviani B, Bevilacqua C, Monastra G, Marinovich M, Galli CL. Cloricromene, a semi-synthetic coumarin derivative, inhibits tumor necrosis factor-alpha production at a pre-transcriptional level. Eur J Pharmacol. 2001 Apr 27;418(3):231-7. PubMed PMID: 11343695.

16: Cuzzocrea S, Mazzon E, Bevilaqua C, Costantino G, Britti D, Mazzullo G, De Sarro A, Caputi AP. Cloricromene, a coumarine derivative, protects against collagen-induced arthritis in Lewis rats. Br J Pharmacol. 2000 Dec;131(7):1399-407. PubMed PMID: 11090113; PubMed Central PMCID: PMC1572455.

17: Gresele P, Migliacci R, Di Sante G, Nenci GG; CRAMPS Investigator Group. Effect of cloricromene on intermittent claudication. A randomized, double-blind, placebo-controlled trial in patients treated with aspirin: effect on claudication distance and quality of life. CRAMPS Investigator Group. Cloricromene Randomized Arteriopathy Multicenter Prospective Study. Vasc Med. 2000;5(2):83-9. PubMed PMID: 10943584.

18: Zatta A, Bevilacqua C. Differential inhibition of polymorphonuclear leucocyte functions by cloricromene. Pharmacol Res. 1999 Dec;40(6):525-33. PubMed PMID: 10660952.

19: Groban L, Zvara DA, Deal DD, Vernon JC, Flye CW, Ma XL, Vinten-Johansen J. Cloricromene reduces infarct size and alters postischaemic blood flow defects in dog myocardium. Clin Exp Pharmacol Physiol. 1998 Jun;25(6):417-23. PubMed PMID: 9673816.

20: Zvara DA, Galaska HJ, Castellano VP 3rd, Vinten-Johansen J, Royster RL, Williams MW, Murphy BA, Kim EJ. Cloricromene reduces myocardial infarct size in rabbits when administered during the early reperfusion period. Anesth Analg. 1997 Feb;84(2):266-70. PubMed PMID: 9024013.